3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one
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Overview
Description
3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one is a complex organic compound that features a unique structure combining isoindolone and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel complexes, and may involve high temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Halogenating agents: N-bromosuccinimide, iodine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A similar compound used in dendrimer synthesis and coordination chemistry.
2,2′,6,6′-tetramethyl-4,4′-bipyridine: Another bipyridine derivative with applications in catalysis and materials science.
Uniqueness
3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one is unique due to its combination of isoindolone and pyridine moieties, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry .
Properties
IUPAC Name |
3,3-bis[4-(pyridin-2-ylmethylideneamino)phenyl]-2H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N5O/c38-31-29-9-1-2-10-30(29)32(37-31,23-11-15-25(16-12-23)35-21-27-7-3-5-19-33-27)24-13-17-26(18-14-24)36-22-28-8-4-6-20-34-28/h1-22H,(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHSFDMTLGHWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=CC=C(C=C3)N=CC4=CC=CC=N4)C5=CC=C(C=C5)N=CC6=CC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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